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molecular formula C20H14ClN3O3 B8293715 1-carbomethoxy-9-chloro-7-phenylpyrimido[1,2-a][1,4]benzodiazepin-3(5H)-one

1-carbomethoxy-9-chloro-7-phenylpyrimido[1,2-a][1,4]benzodiazepin-3(5H)-one

Cat. No. B8293715
M. Wt: 379.8 g/mol
InChI Key: XSGFUPODTGFRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04978753

Procedure details

A mixture of 2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine (13.5 g.; 0.05 mole), dimethyl acetylenedicarboxylate (7.1 g.; 0.05 mole) and 250 ml. of methanol were refluxed for 2 hours and evaporated. The residue was dissolved in 50 ml. of methylene chloride and chromatographed on 2 kg. of silica gel using 60% ethyl acetate 40% cyclohexane. Fractions 1-6 (4.5 l.) gave no material. Fractions 6-51 were discarded. Fraction 52-54 gave 6.3 g. of solids which were crystallized from methylene chloride ether to give 1-carbomethoxy-9-chloro-7-phenylpyrimido[1,2-a][1,4]benzodiazepin-3(5H)-one 3.1 g. of melting point 214°-215° C. dec., raised to 216°-217° C. on recrystallization from methanol-ether.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:8][N:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:4]=2[N:3]=1.[C:20]([C:26](OC)=[O:27])#[C:21][C:22]([O:24][CH3:25])=[O:23]>CO>[C:22]([C:21]1[N:3]2[C:4]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:5]=3[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[N:7][CH2:8][C:2]2=[N:1][C:26](=[O:27])[CH:20]=1)([O:24][CH3:25])=[O:23]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
NC1=NC2=C(C(=NC1)C1=CC=CC=C1)C=C(C=C2)Cl
Name
Quantity
7.1 g
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml
CUSTOM
Type
CUSTOM
Details
of methylene chloride and chromatographed on 2 kg
CUSTOM
Type
CUSTOM
Details
Fractions 1-6 (4.5 l.) gave no material
CUSTOM
Type
CUSTOM
Details
Fraction 52-54 gave 6.3 g
CUSTOM
Type
CUSTOM
Details
of solids which were crystallized from methylene chloride ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC(N=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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